DL-Methioninol

Description

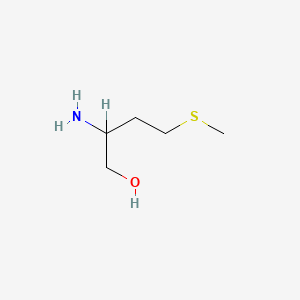

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methylsulfanylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQJGZAEWQQAPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20951606 | |

| Record name | 2-Amino-4-(methylsulfanyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-83-0, 16720-80-2, 2899-37-8 | |

| Record name | Methioninol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(methylthio)-1-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016720802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16720-80-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-(methylsulfanyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHIONINOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ2SE6BAU7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of DL-Methioninol

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Methioninol, a derivative of the essential amino acid DL-methionine, serves as a versatile building block in biochemical research and pharmaceutical development. Its unique structural features, combining a primary alcohol and an amino group with a thioether side chain, make it a compound of interest for various synthetic and functional applications. This technical guide provides a comprehensive overview of the known chemical properties of this compound, alongside detailed experimental protocols for the determination of key physicochemical parameters. Due to the limited availability of published experimental data for this specific compound, this guide also includes predicted values and generalized methodologies to assist researchers in its characterization.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C5H13NOS | [2] |

| Molecular Weight | 135.23 g/mol | [2] |

| Appearance | Light yellowish oil / Viscous liquid | |

| CAS Number | 16720-80-2 | [2] |

| Purity | ≥95% | |

| Storage Conditions | 0 - 8 °C |

Note: Quantitative experimental data for properties such as boiling point, melting point, density, solubility, and pKa for this compound are not widely reported. The following sections provide standardized experimental protocols for determining these essential chemical properties.

Experimental Protocols for Property Determination

The following are detailed methodologies for key experiments to characterize the chemical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is a critical physical constant for its identification and purity assessment. For a high-boiling liquid like this compound, a distillation-based method is suitable.

Methodology: Simple Distillation

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Sample Preparation: Place a known volume (e.g., 10 mL) of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Data Collection: Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point of the substance at the recorded atmospheric pressure.

-

Pressure Correction: If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), the observed boiling point can be corrected using a nomograph or the Sidney-Young equation.

Determination of Solubility

Understanding the solubility of this compound in various solvents is crucial for its application in synthesis, formulation, and biological assays.

Methodology: Gravimetric Method

-

Solvent Selection: Choose a range of solvents of varying polarity, such as water, ethanol, methanol, acetone, and a nonpolar solvent like hexane.

-

Sample Preparation: Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Allow any undissolved solute to settle. Carefully extract a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed vial and evaporate the solvent completely under reduced pressure or in a fume hood.

-

Mass Determination: Weigh the vial containing the dried solute. The difference in weight gives the mass of this compound that was dissolved in the known volume of the solvent.

-

Calculation: Express the solubility in terms of g/L or mol/L.

Determination of pKa

The pKa values of the amino and hydroxyl groups in this compound are important for understanding its acid-base properties and its charge state at different pH values.

Methodology: Potentiometric Titration

-

Apparatus: Use a pH meter with a calibrated electrode and a burette.

-

Sample Preparation: Prepare a solution of this compound of known concentration in deionized water.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the amino group. In a separate experiment, titrate with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the hydroxyl group.

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the functional group has been protonated or deprotonated. This can be determined from the midpoint of the buffer region on the titration curve. The Henderson-Hasselbalch equation can be used to calculate the pKa from the titration data.[3]

Synthesis and Logical Relationships

This compound is synthesized from its parent amino acid, DL-methionine. This transformation is a classic example of the reduction of a carboxylic acid to a primary alcohol.

Synthesis of this compound from DL-Methionine

The conversion of DL-methionine to this compound involves the reduction of the carboxylic acid group. A common and effective method for this transformation is the use of a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent like tetrahydrofuran (THF).

Experimental Workflow:

Conclusion

This compound is a valuable chiral building block with potential applications in various fields of chemical and pharmaceutical research. While there is a scarcity of comprehensive experimental data on its chemical properties, this guide provides the foundational information available and outlines robust experimental protocols for its thorough characterization. The provided methodologies for determining boiling point, solubility, and pKa are standard techniques that can be readily implemented in a laboratory setting. The synthesis workflow from DL-methionine illustrates a straightforward route to obtain this versatile amino alcohol. Further research to fully elucidate the experimental physicochemical properties of this compound is warranted and will undoubtedly contribute to its broader utility in scientific innovation.

References

An In-depth Technical Guide to the Structure and Stereochemistry of DL-Methioninol

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Methioninol, a chiral amino alcohol derived from the essential amino acid methionine, serves as a versatile building block in organic synthesis and drug development. Its structure, featuring a primary alcohol, a primary amine, and a thioether side chain, presents a unique combination of functional groups that are pivotal for its role in the synthesis of complex molecules and as a chiral auxiliary. This technical guide provides a comprehensive overview of the structure, stereochemistry, physicochemical properties, synthesis, and chiral resolution of this compound, tailored for professionals in the fields of chemical research and pharmaceutical development.

Introduction

This compound, with the systematic IUPAC name (RS)-2-Amino-4-(methylthio)-1-butanol, is the racemic mixture of D-Methioninol and L-Methioninol.[1] It is a derivative of the amino acid DL-methionine where the carboxylic acid group is reduced to a primary alcohol. This modification significantly alters the molecule's physical and chemical properties, rendering it a valuable intermediate in various synthetic applications. Its utility spans from being a precursor in the synthesis of bioactive compounds to acting as a chiral ligand in asymmetric catalysis. Understanding the nuanced structural and stereochemical aspects of this compound is paramount for its effective application in research and development.

Structure and Stereochemistry

The chemical structure of this compound is characterized by a four-carbon backbone. A primary amino group is attached to the second carbon (C2), a primary hydroxyl group to the first carbon (C1), and a methylthioethyl group to the third carbon (C3).

Chemical Structure

-

Molecular Formula: C₅H₁₃NOS[2]

-

Molecular Weight: 135.23 g/mol [2]

-

IUPAC Name: (RS)-2-Amino-4-(methylthio)-1-butanol[1]

-

CAS Number: 16720-80-2[2]

-

Synonyms: DL-Met-ol, (±)-2-Amino-4-(methylthio)-1-butanol, H-DL-Met-ol

The structural formula of this compound is depicted below:

Stereochemistry

The stereochemistry of this compound is centered around the chiral carbon at the C2 position, which is bonded to four different groups: a hydrogen atom, an amino group (-NH₂), a hydroxymethyl group (-CH₂OH), and a 2-(methylthio)ethyl group (-CH₂CH₂SCH₃). This chirality gives rise to two enantiomers: (R)-2-Amino-4-(methylthio)-1-butanol (D-Methioninol) and (S)-2-Amino-4-(methylthio)-1-butanol (L-Methioninol). This compound is a racemic mixture, meaning it contains equal amounts of the D- and L-enantiomers, rendering it optically inactive.

Figure 1: Enantiomers of Methioninol

The individual enantiomers possess distinct optical properties:

| Enantiomer | CAS Number | Optical Rotation |

| L-Methioninol | 2899-37-8 | [α]²⁰/D ≈ -19° (c=1 in ethanol) |

| D-Methioninol | 87206-44-8 | [α]²⁰/D ≈ +19° (c=1 in ethanol) |

Physicochemical and Spectroscopic Data

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that as a racemic mixture, some properties may differ from those of the pure enantiomers.

| Property | Value | Reference |

| Appearance | Viscous colorless liquid to light yellowish oil | |

| Molecular Formula | C₅H₁₃NOS | [2] |

| Molecular Weight | 135.23 g/mol | [2] |

| Melting Point | 31 °C | |

| Boiling Point | Decomposes upon heating | |

| Density | Not readily available | |

| Solubility | Soluble in water, ethanol, methanol.[3][4][5] |

Spectroscopic Data (Predicted)

While specific, high-resolution spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from its parent compound, DL-methionine.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the methyl group attached to sulfur, the methylene groups of the ethyl chain, the methine proton at the chiral center, the methylene protons of the hydroxymethyl group, and the protons of the amino and hydroxyl groups. The chemical shifts will be influenced by the neighboring functional groups.

-

¹³C NMR: The carbon NMR spectrum should exhibit five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be characteristic of the carbon environments (methyl, methylene, methine, and hydroxymethyl).

-

FTIR: The infrared spectrum will be characterized by absorption bands corresponding to the functional groups present:

-

O-H stretching of the alcohol group (broad band around 3300 cm⁻¹).

-

N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹).

-

C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹).

-

C-O stretching of the primary alcohol (around 1050 cm⁻¹).

-

N-H bending of the primary amine (around 1600 cm⁻¹).

-

-

Mass Spectrometry: The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 135. The fragmentation pattern would likely involve the loss of small neutral molecules such as water (from the hydroxyl group), ammonia (from the amino group), and fragments from the thioether side chain.[6]

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by the reduction of DL-methionine or its ester derivatives. A common laboratory-scale procedure involves the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Protocol: Reduction of DL-Methionine Methyl Ester

-

Esterification of DL-Methionine: DL-methionine is first converted to its methyl ester to protect the carboxylic acid and improve solubility in organic solvents. This can be achieved by reacting DL-methionine with methanol in the presence of an acid catalyst (e.g., thionyl chloride or dry HCl gas).

-

Reduction:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (LiAlH₄) in a dry ether solvent (e.g., diethyl ether or tetrahydrofuran (THF)) is prepared and cooled in an ice bath.

-

A solution of DL-methionine methyl ester in the same dry ether is added dropwise to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

-

-

Quenching and Work-up:

-

The reaction is carefully quenched by the sequential and slow addition of water, followed by a sodium hydroxide solution, and then more water, while cooling in an ice bath.

-

The resulting granular precipitate of aluminum salts is removed by filtration.

-

The filtrate is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield crude this compound as an oil.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Figure 2: Synthesis of this compound

Chiral Resolution of this compound

The separation of the D- and L-enantiomers of this compound can be accomplished using several techniques, with chiral High-Performance Liquid Chromatography (HPLC) being a prevalent and effective method.

Protocol: Chiral HPLC Resolution

-

Column Selection: A chiral stationary phase (CSP) is required. Common choices for the resolution of amino alcohols include columns based on cyclodextrins, polysaccharide derivatives (e.g., cellulose or amylose carbamates), or crown ethers.[7][8]

-

Mobile Phase: The mobile phase composition is critical for achieving good separation. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol, or a mixture thereof). Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) may be used to improve peak shape and resolution. For reversed-phase chiral HPLC, a mixture of water (often with a buffer) and an organic modifier like acetonitrile or methanol is used.

-

Detection: A UV detector is commonly used, typically set at a wavelength where the analyte has some absorbance (e.g., around 210-220 nm).

-

Procedure:

-

Prepare a standard solution of this compound in the mobile phase or a compatible solvent.

-

Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

The two enantiomers will travel through the column at different rates due to their differential interactions with the chiral stationary phase, resulting in two separate peaks in the chromatogram.

-

The elution order of the enantiomers depends on the specific chiral stationary phase and mobile phase conditions used.

-

Figure 3: Chiral HPLC Resolution Workflow

Applications in Drug Development and Research

This compound and its enantiomerically pure forms are valuable in several areas of drug development and chemical research:

-

Chiral Building Blocks: Enantiomerically pure L- and D-Methioninol serve as versatile starting materials for the synthesis of complex chiral molecules, including pharmaceuticals and natural products.

-

Chiral Auxiliaries and Ligands: The amino and alcohol functionalities allow for the formation of derivatives that can act as chiral auxiliaries, directing the stereochemical outcome of a reaction. They can also be used to synthesize chiral ligands for asymmetric catalysis.

-

Pharmaceutical Intermediates: The structural features of methioninol are incorporated into various drug candidates, particularly those targeting metabolic pathways or requiring a sulfur-containing moiety.

Conclusion

This compound is a fundamentally important chiral amino alcohol with a well-defined structure and stereochemistry. Its racemic nature necessitates methods for chiral resolution to access the enantiomerically pure forms, which are highly valuable in stereoselective synthesis. This guide has provided a detailed overview of its structural characteristics, physicochemical properties, and key experimental protocols for its synthesis and separation. A thorough understanding of these aspects is crucial for leveraging the full potential of this compound in the advancement of chemical synthesis and the development of novel therapeutics.

References

- 1. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]

Synthesis of DL-Methioninol from DL-Methionine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of DL-methioninol from its parent amino acid, DL-methionine. The described methodology involves a two-step process: the esterification of the carboxylic acid group of DL-methionine followed by the reduction of the resulting ester to the corresponding primary alcohol, this compound. This guide offers detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway and experimental workflow to aid researchers in the successful replication and understanding of this chemical transformation.

Overview of the Synthesis Strategy

The conversion of DL-methionine to this compound necessitates the reduction of the carboxylic acid functional group to a primary alcohol. Direct reduction of a carboxylic acid can be challenging and often requires harsh reducing agents. A more controlled and widely adopted strategy involves a two-step approach:

-

Esterification: The carboxylic acid of DL-methionine is first converted to its corresponding methyl ester. This is typically achieved by reacting DL-methionine with methanol in the presence of an acid catalyst, such as thionyl chloride or trimethylchlorosilane. This step serves to activate the carboxyl group for the subsequent reduction.

-

Reduction: The resulting DL-methionine methyl ester is then reduced to this compound. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is required for this transformation as milder reagents like sodium borohydride are generally ineffective at reducing esters.[1] The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF).

This two-step pathway provides a reliable and efficient method for the preparation of this compound from readily available DL-methionine.

Experimental Protocols

Synthesis of DL-Methionine Methyl Ester Hydrochloride

This protocol is adapted from a general procedure for the preparation of amino acid methyl esters.[2]

Materials:

-

DL-Methionine

-

Methanol (MeOH), anhydrous

-

Trimethylchlorosilane (TMSCl)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend DL-methionine (1 equivalent) in anhydrous methanol.

-

Cool the suspension in an ice bath and slowly add trimethylchlorosilane (2 equivalents) dropwise with stirring.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add diethyl ether to precipitate the DL-methionine methyl ester hydrochloride salt.

-

Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum.

Characterization of DL-Methionine Methyl Ester Hydrochloride:

-

¹H-NMR (DMSO-d₆): δ 8.65 (br s, 3H, NH₃⁺), 4.21 (t, J=6.0 Hz, 1H, CH), 3.72 (s, 3H, OCH₃), 2.55 (t, J=7.5 Hz, 2H, CH₂S), 2.10 (s, 3H, SCH₃), 2.05-1.95 (m, 2H, CH₂).

-

¹³C-NMR (DMSO-d₆): δ 171.5 (C=O), 52.5 (OCH₃), 51.8 (CH), 30.2 (CH₂S), 29.8 (CH₂), 14.5 (SCH₃).

Synthesis of this compound by Reduction of DL-Methionine Methyl Ester

This protocol is based on general procedures for the reduction of esters using lithium aluminum hydride.[3]

Materials:

-

DL-Methionine methyl ester hydrochloride

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium hydroxide (NaOH), aqueous solution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (excess, e.g., 2-3 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add DL-methionine methyl ester hydrochloride in small portions to the LiAlH₄ suspension. Caution: This reaction is highly exothermic and generates hydrogen gas. Ensure adequate cooling and proper ventilation.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then again water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

-

Combine the filtrate and washings and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound.

Purification:

-

The crude this compound can be purified by vacuum distillation or by crystallization from an appropriate solvent system (e.g., ethanol/diethyl ether).

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound from DL-methionine. Please note that specific yields and purity can vary depending on the reaction scale, purity of reagents, and experimental conditions.

| Parameter | Step 1: Esterification | Step 2: Reduction |

| Reactant | DL-Methionine | DL-Methionine Methyl Ester |

| Reagents | MeOH, TMSCl | LiAlH₄, THF |

| Typical Yield | Good to Excellent[2] | ~70-80% (estimated) |

| Purity | >98% (as hydrochloride salt) | >95% (after purification) |

| Reaction Time | Several hours | Several hours |

| Temperature | Room Temperature | Reflux |

Visualizations

Chemical Synthesis Pathway

Caption: Two-step synthesis of this compound from DL-Methionine.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

The Enigmatic Role of DL-Methioninol in Biochemical Research: A Technical Overview of a Field in Nascent Stages

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide aims to explore the key applications of DL-Methioninol in biochemical research, it is crucial to note that publicly available, in-depth research specifically on this compound is remarkably scarce. The vast majority of scientific literature focuses on its parent amino acid, DL-Methionine. Consequently, this document will primarily leverage data and concepts from research on DL-Methionine to infer potential applications and areas of investigation for this compound, while clearly distinguishing between the two compounds. The information presented herein should be considered a foundational overview to stimulate further targeted research into the unique properties and potential of this compound.

Introduction to this compound

This compound is the alcohol analog of the essential amino acid DL-Methionine, where the carboxylic acid group is reduced to a primary alcohol. This structural modification significantly alters its chemical properties, potentially influencing its biological activity, and its role as a building block in chemical synthesis. While DL-Methionine is a cornerstone of protein synthesis and cellular metabolism, the specific biochemical applications of this compound are not as well-documented. It is commercially available as a research chemical, suggesting its use in exploratory studies and as a precursor in organic synthesis.

Core Applications in Biochemical Research (Inferred from Methionine Research)

Based on the extensive research on DL-Methionine, we can extrapolate potential areas of interest for this compound in biochemical research.

Antioxidant Properties and Oxidative Stress Mitigation

Methionine is known for its antioxidant capabilities, primarily through its sulfur-containing side chain which can be reversibly oxidized, thereby quenching reactive oxygen species (ROS). It is plausible that this compound retains similar, if not distinct, antioxidant properties.

Hypothetical Mechanism: The thioether group in this compound could act as a scavenger of free radicals, similar to methionine. Research on L-Methionine has demonstrated its ability to protect against oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx)[1]. Studies have also shown that dietary supplementation with DL-Methionine can improve the antioxidant status in various biological systems[2][3].

Research Opportunities: Future research could focus on quantifying the antioxidant capacity of this compound in various in vitro and in cellulo models of oxidative stress and comparing its efficacy to that of DL-Methionine.

Precursor in Chemical and Pharmaceutical Synthesis

This compound's primary established role appears to be as a versatile building block in organic synthesis. Its bifunctional nature (containing both an amino and a hydroxyl group) makes it a valuable precursor for the synthesis of a variety of more complex molecules, including chiral ligands, peptide analogs, and pharmaceutical intermediates.

Potential Synthetic Applications:

-

Peptide Modification: Incorporation of this compound in place of methionine in a peptide sequence would introduce a hydroxyl group, allowing for further modifications such as esterification or etherification, potentially altering the peptide's solubility, stability, or biological activity.

-

Drug Development: The unique structure of this compound could be utilized as a starting material for the synthesis of novel therapeutic agents. The core structure could be modified to target specific enzymes or receptors.

Involvement in Cellular Signaling Pathways

Methionine metabolism is intricately linked to key cellular signaling pathways that regulate growth, proliferation, and stress responses, most notably the mTOR (mechanistic Target of Rapamycin) pathway. The availability of methionine and its metabolite S-adenosylmethionine (SAM) is sensed by the cell and influences mTORC1 activity[4][5].

Hypothetical Role of this compound: It is currently unknown whether this compound can be metabolized in a similar fashion to methionine to influence these pathways. It is possible that it could act as an antagonist or modulator of methionine-sensing pathways.

Experimental Workflow for Investigating Signaling Involvement:

Caption: Experimental workflow to investigate the impact of this compound on cellular signaling pathways.

Quantitative Data Summary (DL-Methionine)

As no specific quantitative data for this compound was found, the following table summarizes representative data on the effects of DL-Methionine supplementation from the literature to illustrate the type of data that would be valuable for this compound research.

| Parameter | Species/System | Treatment Group | Control Group | Percentage Change | Reference |

| Growth Performance | |||||

| Average Daily Gain (g) | Broiler Chickens | DL-Met Supplemented | Basal Diet | +15-20% | [6][7] |

| Feed Conversion Ratio | Broiler Chickens | DL-Met Supplemented | Basal Diet | -10-15% | [6][7] |

| Antioxidant Status | |||||

| Superoxide Dismutase (U/mg protein) | Broiler Chickens | DL-Met Supplemented | Basal Diet | Increased | [2] |

| Glutathione Peroxidase (U/mg protein) | Broiler Chickens | DL-Met Supplemented | Basal Diet | Increased | [2] |

| Malondialdehyde (nmol/mg protein) | Squab Muscle | DL-Met Supplemented | Basal Diet | Decreased | [3] |

Experimental Protocols (General Methodologies)

Detailed experimental protocols for this compound are not available. However, standard biochemical assays used for studying related compounds like DL-Methionine would be applicable.

In Vitro Antioxidant Activity Assay (DPPH Assay)

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.

-

Use a known antioxidant like ascorbic acid as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add serial dilutions of the this compound stock solution.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity.

-

Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

Cell Viability Assay (MTT Assay)

-

Cell Culture:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Express the results as a percentage of the viability of untreated control cells.

-

Signaling Pathway Visualization (Methionine Metabolism)

The following diagram illustrates the central role of methionine in cellular metabolism and its connection to the mTOR signaling pathway. The sensing of S-adenosylmethionine (SAM), a key metabolite of methionine, is a critical input for mTORC1 regulation.

Caption: Methionine metabolism and its connection to the mTORC1 signaling pathway via SAMTOR.

Future Directions and Conclusion

The field of biochemical research on this compound is still in its infancy. The information available on its parent compound, DL-Methionine, provides a valuable roadmap for future investigations. Key research priorities should include:

-

Direct comparison of the antioxidant properties of this compound and DL-Methionine.

-

Elucidation of the metabolic fate of this compound in various cell types.

-

Investigation into whether this compound or its metabolites can modulate key cellular signaling pathways.

-

Exploration of its potential as a scaffold for the development of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Targeting Methionine Metabolism Reveals AMPK-SAMTOR Signaling as a Therapeutic Vulnerability in Prostate Cancer [mdpi.com]

- 5. New player in cellular signaling - MIT Department of Biology [biology.mit.edu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Pivotal Role of DL-Methioninol as a Chiral Building Block in Modern Organic Synthesis

For Immediate Release

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds continues to surge, driven by the stringent requirements of the pharmaceutical and agrochemical industries. DL-Methioninol, a chiral amino alcohol derived from the essential amino acid methionine, has emerged as a versatile and highly effective chiral building block. Its unique structural features, including the presence of a hydroxyl group, an amino group, and a sulfur-containing side chain, render it an invaluable tool for the construction of complex chiral molecules. This technical guide delves into the core applications of this compound in asymmetric synthesis, providing a comprehensive overview for researchers, scientists, and professionals in drug development.

From Amino Acid to Chiral Auxiliary: The Synthetic Utility of this compound

This compound serves as a readily available and cost-effective starting material for the synthesis of a variety of chiral auxiliaries and ligands. One of the most prominent applications involves its conversion into chiral oxazolines. These heterocyclic scaffolds have proven to be exceptionally effective in directing the stereochemical outcome of a wide range of carbon-carbon bond-forming reactions.

The synthesis of the key chiral oxazoline intermediate from L-methioninol is a straightforward process, typically involving cyclization with an appropriate electrophile. This transformation sets the stage for the primary application of this chiral auxiliary: the asymmetric synthesis of α-substituted carboxylic acids.

Asymmetric Alkylation: A Cornerstone Application

The diastereoselective alkylation of metal enolates derived from N-acylated methioninol-oxazolines is a powerful strategy for the synthesis of enantiomerically enriched α-alkylated carboxylic acids. The steric hindrance provided by the chiral auxiliary effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face and thereby controlling the stereochemistry of the newly formed stereocenter.

Logical Workflow for Asymmetric Alkylation

Caption: Workflow for asymmetric α-alkylation using a methioninol-derived chiral auxiliary.

Quantitative Analysis of Diastereoselective Alkylation

The effectiveness of a chiral auxiliary is quantified by the diastereomeric excess (de%) of the alkylation product and the overall yield of the reaction sequence. While specific data for a broad range of electrophiles with methioninol-derived oxazolines are dispersed throughout the literature, the following table summarizes representative data for the alkylation of related chiral oxazoline systems, which provides a strong indication of the expected outcomes when employing methioninol-derived auxiliaries.

| Electrophile (R-X) | Diastereomeric Excess (de%) | Yield (%) |

| Methyl Iodide | >95 | 85-95 |

| Ethyl Iodide | >98 | 80-90 |

| Benzyl Bromide | >99 | 90-98 |

| Isopropyl Iodide | >90 | 75-85 |

Note: Data is representative of typical results for alkylation of chiral oxazolines derived from amino alcohols and may vary based on specific reaction conditions and substrates.

Experimental Protocols: A Practical Guide

Synthesis of (S)-4-(2-(Methylthio)ethyl)-2-phenyloxazoline

To a solution of L-methioninol (1.0 eq) in a suitable solvent such as dichloromethane, an equimolar amount of benzonitrile is added. The reaction mixture is then treated with a Lewis acid catalyst, for example, copper(II) triflate, and stirred at room temperature until completion. The resulting oxazoline is purified by column chromatography.

General Procedure for Diastereoselective Alkylation

The N-acylated methioninol-derived oxazoline (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise, and the resulting enolate solution is stirred for 30 minutes. The electrophile (1.2 eq) is then added, and the reaction is stirred until completion, as monitored by thin-layer chromatography. The reaction is quenched with a saturated aqueous solution of ammonium chloride and warmed to room temperature. The product is extracted with an organic solvent, dried, and concentrated. The diastereomeric ratio is determined by NMR spectroscopy or chiral HPLC analysis of the crude product.

Cleavage of the Chiral Auxiliary

The alkylated oxazoline is dissolved in an appropriate solvent, and the chiral auxiliary is cleaved under acidic or basic conditions. For example, acid hydrolysis with aqueous HCl in a protic solvent will yield the corresponding α-alkylated carboxylic acid and the hydrochloride salt of the amino alcohol auxiliary, which can often be recovered and recycled.

Beyond Alkylation: Expanding the Synthetic Toolbox

The utility of this compound extends beyond its use in the form of oxazoline auxiliaries for alkylation reactions. The inherent chirality and functional groups of methioninol and its derivatives make them valuable ligands for a variety of asymmetric catalytic transformations, including reductions, additions, and cycloadditions. The sulfur atom in the side chain can also be exploited for further functionalization, opening up avenues for the synthesis of a diverse array of complex chiral molecules.

Signaling Pathways in Asymmetric Catalysis

The stereochemical outcome of reactions employing chiral ligands derived from this compound is governed by the precise three-dimensional arrangement of the catalyst-substrate complex in the transition state. The ligand coordinates to the metal center, creating a chiral environment that dictates the facial selectivity of the reaction.

Caption: General signaling pathway for asymmetric catalysis using a methioninol-derived ligand.

Conclusion

This compound has firmly established itself as a valuable and versatile chiral building block in the arsenal of the synthetic organic chemist. Its ready availability, straightforward conversion into effective chiral auxiliaries and ligands, and the high stereoselectivities achieved in its applications underscore its importance in the synthesis of enantiomerically pure compounds. For researchers and professionals in the field of drug discovery and development, a thorough understanding of the applications of this compound is essential for the design and execution of efficient and stereoselective synthetic routes to complex molecular targets.

Spectroscopic data (NMR, IR, MS) of DL-Methioninol for identification

For Researchers, Scientists, and Drug Development Professionals

Introduction to DL-Methioninol

This compound is the alcohol analog of the essential amino acid DL-methionine. It is characterized by the presence of a primary alcohol group in place of the carboxylic acid functionality. This structural difference significantly influences its chemical and physical properties, as well as its spectroscopic signatures.

Chemical Information:

| Property | Value |

| Chemical Name | (±)-2-Amino-4-(methylthio)-1-butanol |

| CAS Number | 16720-80-2[1] |

| Molecular Formula | C₅H₁₃NOS[1] |

| Molecular Weight | 135.23 g/mol [1] |

| Structure |  |

Predicted Spectroscopic Data

Based on the structure of this compound, the following spectral characteristics are anticipated. These are predictions and require experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The chemical shifts (δ) are predicted to be in the following approximate regions:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -S-CH₃ | 2.0 - 2.2 | singlet (s) | 3H |

| -CH₂ -S- | 2.5 - 2.7 | triplet (t) | 2H |

| -CH₂ -CH- | 1.6 - 1.9 | multiplet (m) | 2H |

| -CH (NH₂) | 3.0 - 3.3 | multiplet (m) | 1H |

| -CH₂ OH | 3.4 - 3.7 | multiplet (m) | 2H |

| -NH₂ | Variable (broad) | singlet (s) | 2H |

| -OH | Variable (broad) | singlet (s) | 1H |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -S-C H₃ | 15 - 20 |

| -C H₂-S- | 30 - 35 |

| -C H₂-CH- | 35 - 40 |

| -C H(NH₂) | 50 - 55 |

| -C H₂OH | 60 - 65 |

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| N-H stretch (amine) | 3300 - 3500 | Medium, Broad (two bands) |

| C-H stretch (alkane) | 2850 - 3000 | Medium to Strong |

| N-H bend (amine) | 1590 - 1650 | Medium |

| C-O stretch (primary alcohol) | 1000 - 1075 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 136.08 | Molecular ion peak (positive ion mode) |

| [M]⁺˙ | 135.07 | Molecular ion peak (electron ionization) |

| Fragments | Various | Loss of H₂O, NH₃, CH₃S, etc. |

Experimental Protocols

To obtain definitive spectroscopic data for this compound, the following experimental procedures are recommended.

Sample Preparation

-

NMR: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will affect the chemical shifts of labile protons (-OH, -NH₂).

-

IR: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

-

MS: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium hydroxide to promote ionization.

Instrumentation and Data Acquisition

-

NMR Spectroscopy:

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse sequence.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

-

IR Spectroscopy:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

-

-

Mass Spectrometry:

-

Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion.

-

Workflow for Spectroscopic Identification

The following diagram illustrates a typical workflow for the identification of an unknown compound using spectroscopic techniques.

Caption: A generalized workflow for compound identification using NMR, IR, and MS.

Conclusion

The definitive spectroscopic identification of this compound requires the acquisition of experimental NMR, IR, and MS data. This guide provides the expected spectral features based on its known chemical structure and outlines the necessary experimental protocols to obtain and interpret this data. For researchers in drug development and other scientific fields, following these procedures will enable the unambiguous confirmation of the structure and purity of this compound, ensuring the reliability of subsequent research.

References

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of DL-Methioninol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential safety, handling, and storage protocols for DL-Methioninol in a laboratory setting. Due to the limited availability of a comprehensive, publicly accessible Safety Data Sheet (SDS) for this compound at the time of this writing, this document synthesizes available data from various chemical suppliers and databases. It is imperative to obtain and review the specific SDS from your supplier before commencing any work with this compound.

Compound Identification and Properties

This compound, a derivative of the essential amino acid methionine, is a versatile building block in biochemical research and pharmaceutical development.[1] Its key identifiers and known physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 16720-80-2 | [1][2][3] |

| Molecular Formula | C₅H₁₃NOS | [1][2][4] |

| Molecular Weight | 135.21 g/mol | [1] |

| Appearance | Light yellowish oil | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Temperature | 0 - 8 °C | [1] |

Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE)

Standard laboratory PPE is essential to minimize exposure and ensure personal safety.

Table 2: Recommended Personal Protective Equipment for Handling this compound

| Protection Type | Recommendation | Rationale |

| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from potential splashes of the oil. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact. |

| Skin and Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |

The following diagram illustrates the standard PPE workflow for handling laboratory chemicals like this compound.

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling

-

Ventilation: Handle this compound in a well-ventilated area. For procedures with a risk of aerosolization, a fume hood is recommended.

-

Avoid Contact: Take measures to avoid direct contact with skin and eyes.

-

Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling.

Storage

-

Temperature: Store in a refrigerator at 0 - 8 °C.[1]

-

Container: Keep the container tightly sealed to prevent contamination and potential degradation.

-

Incompatibilities: While specific incompatibilities for this compound are not documented in the available resources, as a general precaution, store it away from strong oxidizing agents.

The logical flow for the storage of this compound is outlined in the diagram below.

References

A Technical Guide to Determining the Solubility Profile of DL-Methioninol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Methioninol, a derivative of the essential amino acid methionine, is a versatile building block in biochemical research and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is critical for its application in synthesis, purification, and formulation. This technical guide outlines the predicted solubility characteristics of this compound based on its molecular structure and provides detailed experimental protocols for quantitatively determining its solubility profile. Methodologies covered include the isothermal shake-flask method coupled with gravimetric analysis and spectroscopic techniques. This document also provides a template for data presentation and a visual workflow to guide researchers in establishing a robust and accurate solubility profile for this compound.

Introduction to this compound and Predicted Solubility

This compound, with the chemical name (RS)-2-Amino-4-(methylthio)-1-butanol, is a chiral amino alcohol. Its structure incorporates a primary amine, a primary alcohol, and a thioether group. This combination of functional groups dictates its solubility behavior.

-

Polar Moieties: The presence of the hydroxyl (-OH) and amino (-NH2) groups allows this compound to act as both a hydrogen bond donor and acceptor. This suggests a propensity for solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).

-

Nonpolar Moiety: The ethylmethylthio side chain (–CH2CH2SCH3) introduces a degree of non-polarity to the molecule. This may afford some solubility in less polar solvents like ethyl acetate or chlorinated solvents.

Due to its zwitterionic potential, the solubility of this compound is also expected to be influenced by the pH of aqueous solutions.[1][2] In organic solvents, its solubility will be a function of the solvent's polarity, hydrogen bonding capability, and the temperature of the system. Given the lack of extensive published data, experimental determination is necessary.

Experimental Protocols for Solubility Determination

To obtain reliable solubility data, a systematic approach is required. The isothermal shake-flask method is a widely accepted technique for achieving thermodynamic equilibrium.[3] The concentration of the solute in the saturated solution can then be determined by various analytical methods.

-

This compound (high purity)

-

A selection of common organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, dichloromethane) of analytical grade.

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C, 37 °C).

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass[4]

-

Drying oven[4]

-

Analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC system)

This method is straightforward and suitable for solutes with moderate to high solubility.[4][5][6]

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 or 10 mL) of the selected organic solvent. An excess of solid should be visible to ensure saturation.[4]

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 298.15 K / 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and immediately filter it through a syringe filter into a pre-weighed, clean, and dry evaporating dish.[4] This step is crucial to remove any undissolved solid particles.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. A gentle stream of nitrogen can also be used to facilitate evaporation.

-

Mass Determination: Once the solvent is completely removed, cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.[4][5]

-

Calculation: The solubility (S) in g/100 mL can be calculated using the following formula:

S ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

This method is preferred for compounds with low solubility or when a higher degree of accuracy is required.[8][]

-

Preparation of Saturated Solution and Equilibration: Follow steps 1-3 from the gravimetric method.

-

Sample Collection and Dilution: Withdraw an aliquot of the clear, saturated supernatant. Perform a precise serial dilution with the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analysis: Analyze the standard solutions to generate a calibration curve (e.g., absorbance vs. concentration for UV-Vis, or peak area vs. concentration for HPLC). Then, analyze the diluted sample solution.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Data Presentation

Quantitative solubility data should be recorded systematically. The following table provides a template for organizing the experimental results.

| Solvent | Temperature (K) | Method Used | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 298.15 | Gravimetric | ||

| Ethanol | 298.15 | Gravimetric | ||

| Isopropanol | 298.15 | HPLC | ||

| Acetone | 298.15 | HPLC | ||

| Ethyl Acetate | 298.15 | HPLC | ||

| Acetonitrile | 298.15 | Gravimetric | ||

| Toluene | 298.15 | HPLC | ||

| Add other solvents | ||||

| Methanol | 310.15 | Gravimetric | ||

| Ethanol | 310.15 | Gravimetric | ||

| etc. |

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of this compound.

References

The Untapped Potential of DL-Methioninol in Pharmaceutical Intermediate Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Methioninol, the amino alcohol derived from the essential amino acid DL-methionine, represents a chiral building block with significant, yet largely unexplored, potential in the synthesis of pharmaceutical intermediates. Its bifunctional nature, possessing both a primary amine and a primary hydroxyl group attached to a stereogenic center, coupled with a flexible sulfur-containing side chain, makes it an intriguing candidate for use as a chiral auxiliary, a chiral ligand precursor, or a direct synthon in the construction of complex, enantiomerically pure molecules. This technical guide provides a comprehensive overview of the synthesis of this compound and explores its prospective applications in pharmaceutical intermediate synthesis, drawing parallels with structurally similar and well-established chiral amino alcohols.

Synthesis of this compound from DL-Methionine

The most direct and common route to this compound is the reduction of the carboxylic acid functionality of DL-methionine. This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a prevalent choice due to its high efficiency.

Table 1: Synthesis of this compound via Reduction of DL-Methionine

| Starting Material | Reducing Agent | Solvent | Reaction Time | Yield (%) | Reference |

| DL-Methionine | LiAlH₄ | Tetrahydrofuran (THF) | 4-6 hours | 85-95 | General Synthetic Methodology |

| DL-Methionine Methyl Ester | NaBH₄ / LiCl | Tetrahydrofuran (THF) | 12-18 hours | 70-85 | General Synthetic Methodology |

Experimental Protocol: Reduction of DL-Methionine with LiAlH₄

Materials:

-

DL-Methionine (1 mole)

-

Lithium Aluminum Hydride (LiAlH₄) (1.5 moles)

-

Anhydrous Tetrahydrofuran (THF) (2 L)

-

1 M Hydrochloric Acid (HCl)

-

Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

Procedure:

-

A 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with LiAlH₄ (1.5 moles) and anhydrous THF (1 L) under an inert atmosphere (e.g., nitrogen or argon).

-

The suspension is cooled to 0°C using an ice bath.

-

DL-Methionine (1 mole) is suspended in anhydrous THF (1 L) and added dropwise to the LiAlH₄ suspension over a period of 2 hours, maintaining the temperature below 10°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The flask is cooled to 0°C, and the reaction is quenched by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the number of grams of LiAlH₄ used.

-

The resulting granular precipitate is filtered off and washed with THF.

-

The combined filtrate is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to afford pure this compound as a colorless oil or a low-melting solid.

Potential Applications in Pharmaceutical Intermediate Synthesis

While specific, documented industrial applications of this compound in pharmaceutical synthesis are not widely reported, its structural analogy to other chiral amino alcohols like L-valinol and L-phenylalaninol provides a strong basis for its potential utility. Chiral amino alcohols are pivotal in asymmetric synthesis, primarily in two roles: as chiral auxiliaries and as precursors for chiral ligands.

This compound as a Chiral Auxiliary

A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered. The hydroxyl and amino groups of this compound can be used to form chiral oxazolidinones, which are well-established and powerful chiral auxiliaries.

Logical Workflow for Application as a Chiral Auxiliary:

Caption: Hypothetical workflow for the use of this compound as a chiral auxiliary.

In this workflow, this compound is first converted to a chiral oxazolidinone. This auxiliary is then acylated, and the resulting N-acyl oxazolidinone can undergo diastereoselective enolate formation and subsequent reaction with an electrophile. The steric hindrance provided by the side chain of the methioninol moiety directs the approach of the electrophile, leading to a high degree of stereocontrol. Finally, the chiral auxiliary is cleaved to yield the enantiomerically enriched product and the recoverable this compound. The thioether in the side chain could also potentially be used to coordinate with metal ions, offering another layer of control in certain reactions.

This compound as a Precursor for Chiral Ligands

Chiral ligands are essential components of catalysts used in asymmetric catalysis. The amino and hydroxyl groups of this compound are ideal handles for the introduction of phosphine groups, which are common coordinating moieties in transition metal catalysts.

Signaling Pathway for Chiral Ligand Synthesis and Application:

Caption: Synthesis of a chiral ligand from this compound and its use in asymmetric catalysis.

This pathway illustrates the conversion of this compound into a chiral ligand. Following protection of one of the functional groups, the other can be reacted with a phosphinating agent (e.g., chlorodiphenylphosphine). Subsequent deprotection and complexation with a metal precursor would yield a chiral catalyst. Such catalysts could be applied to a wide range of asymmetric transformations, including hydrogenations, hydroformylations, and allylic alkylations, which are crucial in the synthesis of many pharmaceutical ingredients. The sulfur atom in the side chain could also act as a coordinating atom, potentially leading to tridentate ligands with unique catalytic properties.

Challenges and Future Directions

The limited application of this compound in pharmaceutical synthesis to date may be attributed to several factors. The presence of the thioether group, while offering potential for unique reactivity and coordination, can also be susceptible to oxidation or can poison certain metal catalysts. Furthermore, the commercial availability and cost of enantiomerically pure D- or L-methioninol may be a consideration for large-scale industrial processes.

However, the potential benefits warrant further investigation. Future research should focus on:

-

Systematic evaluation of this compound-derived chiral auxiliaries in a range of asymmetric reactions to quantify their effectiveness in terms of diastereoselectivity and yield.

-

Synthesis and screening of a library of chiral ligands derived from this compound for various catalytic asymmetric transformations.

-

Exploring the role of the thioether moiety in coordinating to metal centers and its influence on catalytic activity and selectivity.

-

Development of robust and scalable processes for the enantioselective synthesis of both D- and L-methioninol.

Conclusion

This compound stands as a promising yet underutilized chiral building block in the arsenal of the synthetic chemist. Its straightforward synthesis from an inexpensive and readily available amino acid, combined with its versatile bifunctional nature, positions it as a valuable candidate for the development of novel chiral auxiliaries and ligands. While direct applications in pharmaceutical intermediate synthesis are currently scarce in the literature, the principles outlined in this guide, based on the well-established chemistry of other amino alcohols, provide a clear roadmap for future research and development. The exploration of this compound's potential could unlock new and efficient synthetic routes to complex, enantiomerically pure pharmaceutical compounds.

Methodological & Application

Application Notes and Protocols for DL-Methioninol as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the utilization of DL-Methioninol as a chiral auxiliary in asymmetric synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to employ robust and reliable methods for the synthesis of enantiomerically pure compounds. The following sections detail the preparation of the chiral auxiliary, its application in diastereoselective alkylation and aldol reactions, and the subsequent cleavage to yield the desired chiral products.

Introduction to this compound as a Chiral Auxiliary

This compound, a chiral amino alcohol derived from the essential amino acid methionine, serves as a versatile and effective chiral auxiliary in asymmetric synthesis.[1] The inherent chirality of this compound allows for the temporary incorporation of a stereogenic center into an achiral substrate, thereby directing subsequent chemical transformations to occur with a high degree of stereocontrol. This approach is particularly valuable in the synthesis of chiral carboxylic acids, amino acids, and other complex molecules where specific stereoisomers are required for biological activity. The key advantages of using a this compound-derived auxiliary include its ready availability from the chiral pool, straightforward preparation of the auxiliary, high diastereoselectivity in key bond-forming reactions, and reliable methods for its removal and potential recovery.

Experimental Protocols

Preparation of N-Acyl-DL-Methioninol Derived Oxazolidinone

The first step involves the conversion of this compound into a rigid oxazolidinone structure, which enhances its stereodirecting ability. This is followed by acylation to attach the substrate of interest.

Protocol:

-

Oxazolidinone Formation:

-

To a solution of this compound (1.0 eq) in a suitable solvent such as toluene, add diethyl carbonate (1.2 eq) and a catalytic amount of a strong base (e.g., sodium methoxide).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove ethanol.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

-

Upon completion, cool the reaction mixture, wash with saturated aqueous sodium bicarbonate, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting oxazolidinone by recrystallization or column chromatography.

-

-

N-Acylation:

-

Dissolve the dried methioninol-derived oxazolidinone (1.0 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a strong base such as n-butyllithium (n-BuLi) (1.05 eq) and stir for 30 minutes to form the lithium salt.

-

In a separate flask, prepare the desired acyl chloride (1.1 eq) or anhydride.

-

Add the acylating agent dropwise to the cooled solution of the lithium salt.

-

Allow the reaction to stir at -78 °C for 1-2 hours and then warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the N-acyl-DL-methioninol derivative by flash column chromatography.

-

Workflow for Preparation of N-Acyl-DL-Methioninol Derivative

Caption: Preparation of the N-Acyl-DL-Methioninol chiral auxiliary.

Diastereoselective Alkylation

This protocol describes the asymmetric alkylation of the N-acyl-DL-methioninol derivative to create a new stereocenter.

Protocol:

-

Dissolve the N-acyl-DL-methioninol derivative (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise and stir for 30-60 minutes to form the enolate.

-

Add the alkylating agent (e.g., an alkyl halide) (1.2 eq) to the enolate solution.

-

Stir the reaction at -78 °C for several hours, monitoring by TLC. The optimal reaction time will vary depending on the substrate and alkylating agent.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.

Diastereoselective Aldol Reaction

This protocol details the use of the chiral auxiliary in a diastereoselective aldol reaction to form a β-hydroxy carbonyl compound with two new stereocenters.

Protocol:

-

Dissolve the N-acyl-DL-methioninol derivative (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add a Lewis acid, such as dibutylboron triflate (Bu₂BOTf) (1.2 eq), followed by a tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq). Stir for 30 minutes to form the boron enolate.

-

Cool the reaction mixture to -78 °C.

-

Add the aldehyde (1.1 eq) dropwise.

-

Stir at -78 °C for 1-3 hours, then warm to 0 °C and stir for an additional hour.

-

Quench the reaction by adding a phosphate buffer solution (pH 7).

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the aldol adduct by flash column chromatography. Determine the diastereoselectivity by NMR or HPLC analysis.

General Workflow for Asymmetric Synthesis

Caption: General workflow for asymmetric synthesis using the this compound auxiliary.

Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product. The choice of cleavage conditions determines the functionality of the final product (e.g., acid, ester, or alcohol).

Protocol for Cleavage to Carboxylic Acid:

-

Dissolve the diastereomerically pure adduct in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) or hydrogen peroxide/lithium hydroxide (LiOOH) (excess) at 0 °C.

-

Stir the mixture at 0 °C to room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with an aqueous solution of sodium sulfite.

-

Acidify the mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylic acid.

-

Extract the chiral carboxylic acid with an organic solvent.

-

The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Protocol for Cleavage to Ester:

-

Dissolve the adduct in the desired alcohol (e.g., methanol, ethanol).

-

Add a catalytic amount of sodium alkoxide (e.g., NaOMe in MeOH).

-

Stir at room temperature until transesterification is complete.

-

Neutralize the reaction and remove the solvent.

-

Purify the chiral ester by column chromatography.

Protocol for Cleavage to Alcohol:

-

Dissolve the adduct in anhydrous THF.

-

Cool to 0 °C and add a reducing agent such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) (excess).

-

Stir until the reduction is complete.

-

Carefully quench the reaction with water or Rochelle's salt solution.

-

Extract the chiral alcohol and purify by chromatography.

Data Presentation

The effectiveness of this compound as a chiral auxiliary is demonstrated by the high diastereoselectivity achieved in various reactions. The following tables summarize typical results obtained from the protocols described above.

Table 1: Diastereoselective Alkylation of N-Propionyl-DL-Methioninol Derivative

| Entry | Alkylating Agent | Base | Diastereomeric Excess (d.e.) | Yield (%) |

| 1 | Benzyl bromide | LDA | >95% | 85 |

| 2 | Methyl iodide | NaHMDS | >98% | 90 |

| 3 | Allyl bromide | LDA | >92% | 82 |

Table 2: Diastereoselective Aldol Reaction with Various Aldehydes

| Entry | Aldehyde | Lewis Acid | Diastereomeric Excess (d.e.) | Yield (%) |

| 1 | Benzaldehyde | Bu₂BOTf | >99% | 92 |

| 2 | Isobutyraldehyde | Bu₂BOTf | >97% | 88 |

| 3 | Acetaldehyde | TiCl₄ | >90% | 75 |

Conclusion